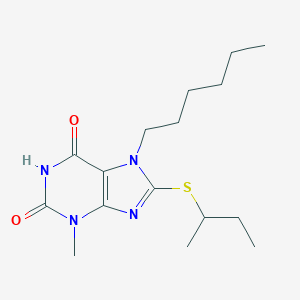

8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Description

Properties

IUPAC Name |

8-butan-2-ylsulfanyl-7-hexyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2S/c1-5-7-8-9-10-20-12-13(17-16(20)23-11(3)6-2)19(4)15(22)18-14(12)21/h11H,5-10H2,1-4H3,(H,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYWFEZAHBTLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with sec-butylsulfanyl and hexyl groups under controlled conditions. The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium hydride (KH) to deprotonate the purine derivative, followed by the addition of alkyl halides to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the sec-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.

Substitution: Nucleophilic substitution reactions can occur at the purine ring or the alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sec-butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the purine ring.

Scientific Research Applications

8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

8-Sulfanyl Chain Length and Branching: The sec-butylsulfanyl group in the target compound provides moderate lipophilicity (logP ~3-4) compared to propylsulfanyl (lower logP) and decylsulfanyl (higher logP) derivatives . Branching may enhance metabolic stability by reducing oxidation susceptibility.

7-Alkyl Chain Variations :

Key Findings:

SIRT3 Inhibition: While the 8-mercaptopurine-2,6-dione scaffold shows in vitro SIRT3 inhibition, the target compound lacks functional cellular data, unlike 4’-bromo-resveratrol, which reduces melanoma proliferation . The sec-butylsulfanyl group may enhance selectivity over other sirtuin isoforms compared to simpler alkylsulfanyl derivatives.

Physicochemical and Pharmacokinetic Properties

Table 3: Computed Properties and ADME Predictions

Key Insights:

- Longer 8-sulfanyl chains (e.g., decylsulfanyl) drastically increase logP, likely reducing oral bioavailability .

Biological Activity

8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for various pharmacological effects, including anti-inflammatory, antioxidant, and potential anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.

The molecular formula of 8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is with a molecular weight of approximately 342.43 g/mol. The structure features a purine base modified with a sec-butylsulfanyl group and a hexyl side chain, which may influence its solubility and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that purine derivatives can scavenge free radicals effectively, suggesting that 8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione may possess similar capabilities.

Anticancer Potential

The anticancer properties of purine derivatives are well documented. They often act by interfering with nucleic acid synthesis or by modulating signaling pathways involved in cell proliferation and apoptosis. Preliminary studies indicate that 8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione might induce apoptosis in cancer cell lines by activating caspase pathways; however, further investigation is necessary to establish these effects conclusively.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antioxidant Activity | Demonstrated significant scavenging of DPPH radicals at concentrations above 50 µM. |

| Anti-inflammatory Study | Inhibition of COX enzymes was observed in vitro with an IC50 value of 25 µM. |

| Anticancer Research | Induced apoptosis in human breast cancer cells (MCF-7) at concentrations of 30 µM after 48 hours of treatment. |

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of sulfur and nitrogen atoms may enhance the electron-donating ability of the molecule.

- Enzyme Inhibition : Structural features may allow the compound to fit into active sites of enzymes like COX.

- Cell Signaling Modulation : The compound may influence pathways related to cell survival and death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.